

2-Chloro-4-methoxyaniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxyaniline

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An In-depth Technical Guide to **2-Chloro-4-methoxyaniline**: A Core Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. **2-Chloro-4-methoxyaniline**, a substituted aniline, has emerged as a highly valuable and versatile building block. Its utility stems from a unique combination of functional groups—an amine, a chloro substituent, and a methoxy group—each offering distinct reactivity and influencing the molecule's electronic properties. This guide provides an in-depth exploration of the chemical properties, core reactivity, and strategic applications of **2-Chloro-4-methoxyaniline**, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its synthetic transformations and provide validated protocols for its use in key chemical reactions.

Compound Identity and Physicochemical Properties

2-Chloro-4-methoxyaniline is an aromatic amine whose structure is foundational to its synthetic potential. The interplay between the electron-donating methoxy and amino groups

and the electron-withdrawing, yet synthetically versatile, chloro group dictates its reactivity in a multitude of chemical transformations.

| Property | Value | Source |
|--------------------------------|--|---|
| IUPAC Name | 2-chloro-4-methoxyaniline | [1] [2] |
| CAS Number | 29242-84-0 | [1] [3] |
| Molecular Formula | C ₇ H ₈ CINO | [1] [3] |
| Molecular Weight | 157.60 g/mol | [1] [3] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Boiling Point | 284.8°C at 760 mmHg | [4] |
| Topological Polar Surface Area | 35.2 Å ² | [1] [4] |
| XLogP3 | 2.3 | [1] [4] |

Safety and Handling

As with any laboratory chemical, proper handling of **2-Chloro-4-methoxyaniline** is critical. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[5\]](#)[\[6\]](#) It can also cause skin and serious eye irritation.[\[1\]](#)[\[6\]](#)

Precautionary Measures:

- Always handle in a well-ventilated area or under a chemical fume hood.[\[6\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid generating dust.
- Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents and acids.[\[5\]](#)

Core Reactivity: The Diazotization-Sandmeyer Pathway

One of the most powerful transformations for primary aromatic amines is diazotization, followed by a substitution reaction.^[7] This two-step sequence allows the versatile amino group to be converted into a wide array of other functionalities, a transformation not easily achieved by other means.

Mechanism Insight: From Amine to Diazonium Salt

The process begins with the reaction of the primary amine with nitrous acid (HNO_2), which is generated *in situ* from sodium nitrite (NaNO_2) and a strong acid like hydrochloric acid (HCl).^[7] The electron-donating nature of the methoxy group in **2-Chloro-4-methoxyaniline** facilitates the initial nitrosation step. The resulting diazonium salt is a valuable intermediate, where the N_2^+ group is an excellent leaving group (releasing nitrogen gas), paving the way for nucleophilic substitution.

Caption: General workflow for the conversion of an aniline to a substituted arene.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

Discovered by Traugott Sandmeyer in 1884, this reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile.^{[8][9]} It is a radical-nucleophilic aromatic substitution (SRNAr) process.^{[8][9]} The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This radical then reacts with the halide or pseudohalide from the copper salt to form the final product.

The Sandmeyer reaction is exceptionally useful for introducing substituents that are otherwise difficult to install directly onto an aromatic ring.^[8] Common transformations include:

- Chlorination: Using CuCl
- Bromination: Using CuBr
- Cyanation: Using CuCN

Experimental Protocol: Sandmeyer Cyanation

This protocol provides a representative procedure for converting **2-Chloro-4-methoxyaniline** into 2-chloro-4-methoxybenzonitrile, a valuable intermediate for synthesizing APIs like the antipsychotic drug Fluanxol.[\[8\]](#)

Objective: To replace the amino group of **2-Chloro-4-methoxyaniline** with a nitrile group.

Materials:

- **2-Chloro-4-methoxyaniline**
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO_2)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN) (Caution: Extremely toxic)
- Deionized water
- Ice
- Toluene or other suitable organic solvent

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend **2-Chloro-4-methoxyaniline** (1.0 eq) in a mixture of water and concentrated HCl.
 - Cool the suspension to 0-5°C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.

- Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt solution.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Warm gently if necessary to dissolve, then cool to room temperature.
 - Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
 - After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or ethyl acetate.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-methoxybenzonitrile.

Palladium-Catalyzed Cross-Coupling: Forging C-N and C-C Bonds

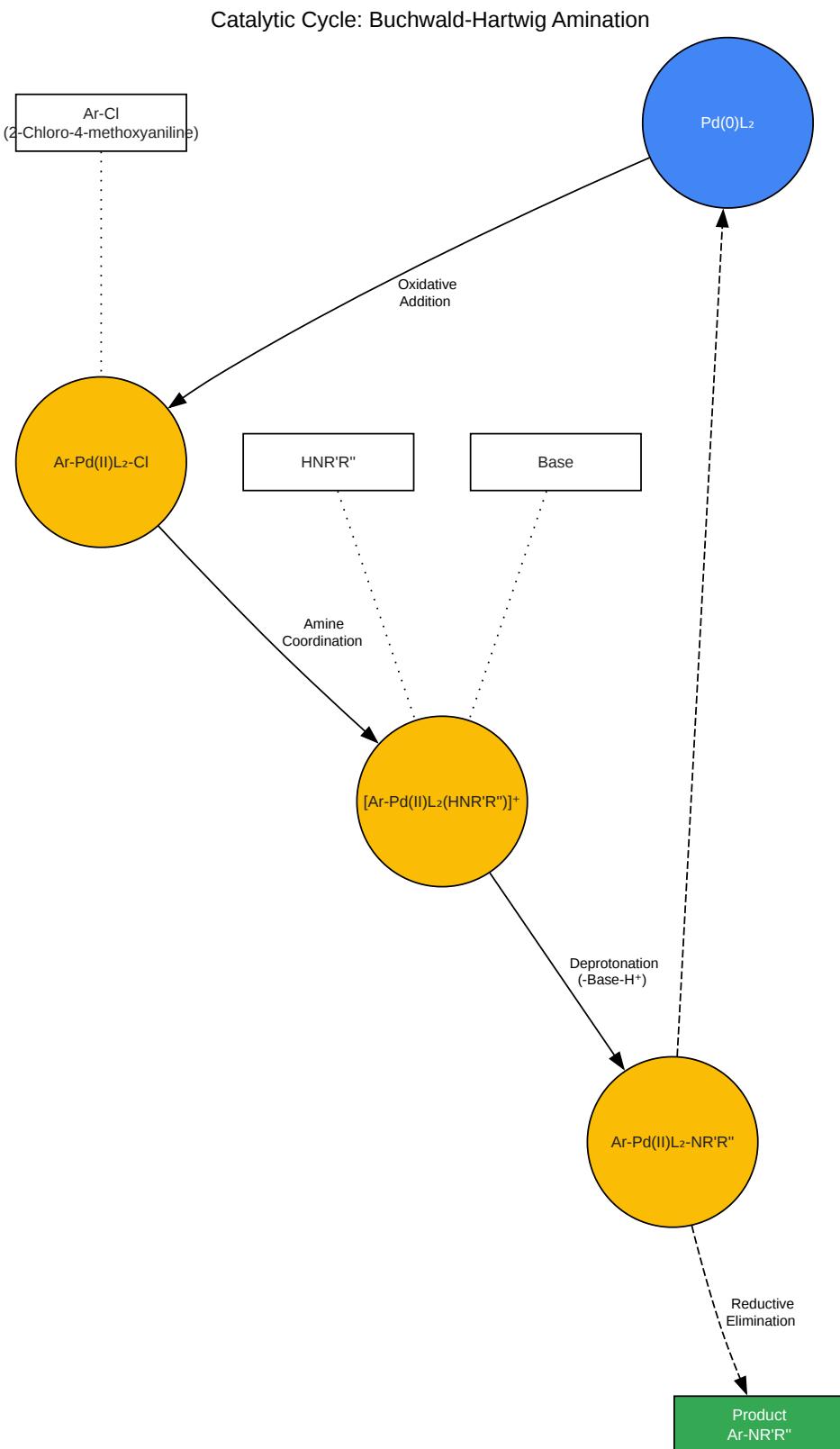
Modern synthetic chemistry, particularly in drug discovery, relies heavily on palladium-catalyzed cross-coupling reactions. **2-Chloro-4-methoxyaniline**'s chloro-substituent makes it an excellent electrophilic partner for these powerful bond-forming reactions.

Buchwald-Hartwig Amination: Constructing Complex Amines

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen (C-N) bonds.^[10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging using classical methods.^{[10][11]} This reaction is indispensable for synthesizing the complex aryl amines and heterocyclic structures prevalent in pharmaceuticals.

Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.^[12] The key steps are:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the carbon-chlorine bond of **2-Chloro-4-methoxyaniline**.
- **Amine Coordination & Deprotonation:** The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base.
- **Reductive Elimination:** The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.



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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

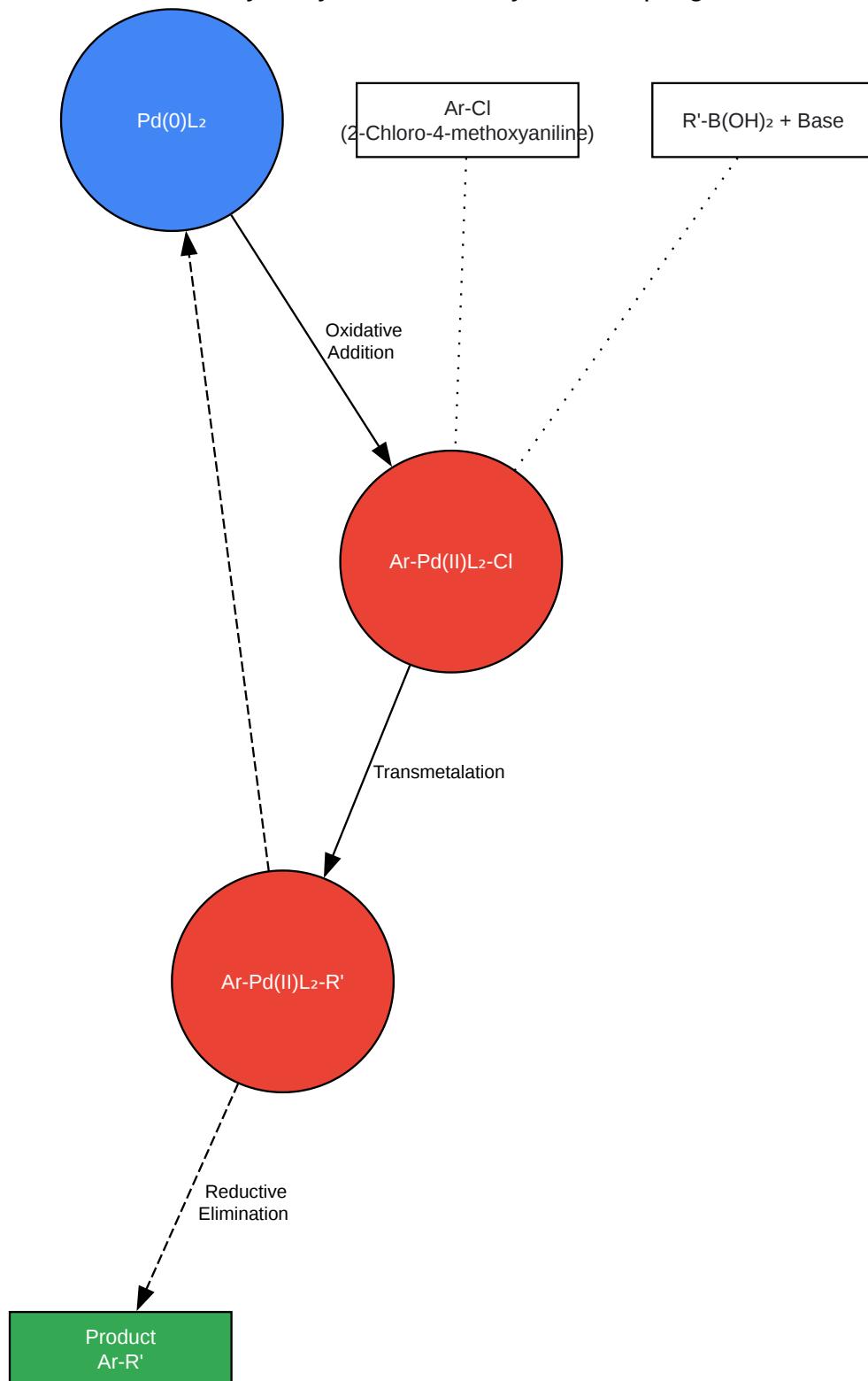
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon (C-C) bonds, typically between an aryl halide and an organoboron compound (like a boronic acid or ester).^{[13][14]} This reaction is central to the synthesis of biaryl and substituted styrene motifs, which are common core structures in many drugs, including the targeted cancer therapy Lenvatinib, for which **2-Chloro-4-methoxyaniline** is a known intermediate.^[15]

Catalytic Cycle: Similar to the Buchwald-Hartwig amination, the Suzuki coupling is driven by a Pd(0) catalyst.^[13] The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
- Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.^[14]
- Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **2-Chloro-4-methoxyaniline** with an arylboronic acid to form a biaryl structure.

Materials:

- **2-Chloro-4-methoxyaniline**
- Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3) (2.0 eq)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask, add **2-Chloro-4-methoxyaniline** (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition and Reaction:
 - Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
 - Heat the reaction mixture to 80-100°C with vigorous stirring.
 - Monitor the reaction progress by TLC or LC-MS.
- Workup and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Conclusion

2-Chloro-4-methoxyaniline is far more than a simple substituted aniline; it is a strategic and enabling building block for complex molecular architecture. Its true power is realized through a deep understanding of its reactivity. The primary amine serves as a handle for classical diazotization and Sandmeyer reactions, providing access to a host of otherwise inaccessible substitution patterns. Simultaneously, the chloro substituent acts as a robust electrophilic partner for modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of critical C-N and C-C bonds. This dual reactivity makes **2-Chloro-4-methoxyaniline** an indispensable tool for medicinal chemists and process developers, streamlining the synthesis of novel therapeutics and advanced materials.

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- To cite this document: BenchChem. [2-Chloro-4-methoxyaniline as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183069#2-chloro-4-methoxyaniline-as-a-building-block-in-organic-synthesis]

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